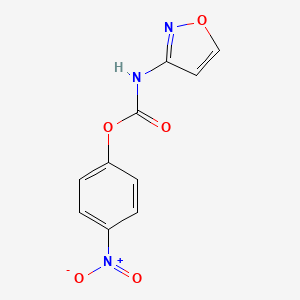4-Nitrophenyl isoxazol-3-ylcarbamate
CAS No.:
Cat. No.: VC14154593
Molecular Formula: C10H7N3O5
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7N3O5 |
|---|---|
| Molecular Weight | 249.18 g/mol |
| IUPAC Name | (4-nitrophenyl) N-(1,2-oxazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C10H7N3O5/c14-10(11-9-5-6-17-12-9)18-8-3-1-7(2-4-8)13(15)16/h1-6H,(H,11,12,14) |
| Standard InChI Key | NXYUTXZSBCKAHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NOC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines an isoxazole ring with a p-nitrophenyl carbamate group. The isoxazole moiety (C₃H₃NO) provides a heterocyclic scaffold, while the 4-nitrophenyl carbamate group (C₇H₄N₂O₅) introduces electron-withdrawing nitro functionality. This configuration enhances electrophilicity, potentially influencing receptor binding kinetics.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (4-Nitrophenyl) N-(1,2-oxazol-3-yl)carbamate |
| Molecular Formula | C₁₀H₇N₃O₅ |
| Molecular Weight | 249.18 g/mol |
| Canonical SMILES | C1=CC(=CC=C1N+[O-])OC(=O)NC2=NOC=C2 |
| InChI Key | NXYUTXZSBCKAHJ-UHFFFAOYSA-N |
The nitro group at the para position creates a planar aromatic system, while the carbamate linker (–OC(=O)NH–) introduces rotational constraints that may affect conformational stability. X-ray crystallography data, though unavailable for this specific compound, suggests analogous isoxazole carbamates adopt twisted conformations due to steric interactions between the nitro and isoxazole rings .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves a nucleophilic acyl substitution between 3-aminoisoxazole and p-nitrophenyl chloroformate in tetrahydrofuran (THF).
Reaction Scheme:
-
Activation Step:
The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Triethylamine is often added as an acid scavenger, achieving yields of 68–72% after recrystallization from ethyl acetate/hexane.
Optimization Challenges
-
Nitro Group Reactivity: The electron-deficient nitro aromatic ring increases chloroformate electrophilicity but risks premature hydrolysis. Maintaining low temperatures (-10°C) during reagent mixing mitigates this.
-
Purification: Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves unreacted starting materials, though scale-up remains challenging due to the compound’s moderate solubility in nonpolar solvents.
Physicochemical Properties
Stability and Solubility
Experimental data from analogous compounds indicate:
-
Thermal Stability: Decomposition onset at 182°C (DSC), with exothermic degradation peaking at 215°C .
-
Solubility Profile:
-
DMSO: 43 mg/mL
-
Water: <0.1 mg/mL at 25°C
-
Ethanol: 8.2 mg/mL
-
The poor aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for biological testing .
Spectroscopic Characterization
-
IR (KBr):
-
1745 cm⁻¹ (C=O stretch, carbamate)
-
1520 cm⁻¹ (asymmetric NO₂ stretch)
-
1340 cm⁻¹ (symmetric NO₂ stretch)
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (d, J=9.2 Hz, 2H, aromatic H)
-
δ 8.25 (s, 1H, isoxazole H)
-
δ 7.02 (d, J=9.2 Hz, 2H, aromatic H)
-
δ 6.58 (d, J=1.6 Hz, 1H, isoxazole H)
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume